2,6-Dichlorotoluene

Catalog No.
S702192
CAS No.
118-69-4
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorotoluene

CAS Number

118-69-4

Product Name

2,6-Dichlorotoluene

IUPAC Name

1,3-dichloro-2-methylbenzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

DMEDNTFWIHCBRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)Cl

solubility

Soluble in chloroform
Insoluble in water.
Solubility in water, g/100ml at 25 °C: (very poor)

Synonyms

2,6-Dichloro-toluene; 1,3-Dichloro-2-methylbenzene; 2,6-Dichloro-1-methylbenzene; 2,6-Dichlorotoluene; NSC 60722

Canonical SMILES

CC1=C(C=CC=C1Cl)Cl

The exact mass of the compound 2,6-Dichlorotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in chloroforminsoluble in water.solubility in water, g/100ml at 25 °c: (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60722. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichlorotoluene (2,6-DCT) is a highly specialized, symmetrically substituted aryl chloride featuring a methyl group flanked by two highly electron-withdrawing and sterically demanding chlorine atoms. Unlike more common isomers, this precise 2,6-substitution pattern imparts significant steric hindrance to the benzylic position, fundamentally altering its reactivity profile in side-chain halogenation and oxidation processes [1]. In industrial procurement, 2,6-DCT is prioritized not as a generic solvent or bulk intermediate, but as an obligate, high-value precursor for synthesizing sterically restricted active pharmaceutical ingredients (APIs) and specific agrochemicals, most notably the herbicide dichlobenil[2]. Its unique geometry ensures that downstream electrophilic substitutions or side-chain modifications proceed with predictable regiocontrol, making it indispensable for workflows requiring symmetrical 2,6-disubstituted benzoyl or benzyl derivatives.

Substituting 2,6-dichlorotoluene with the cheaper, more abundant 2,4-dichlorotoluene is unviable for targeted agrochemical and pharmaceutical syntheses due to fundamental differences in regiochemistry and steric shielding [1]. While 2,4-DCT is easily produced via direct chlorination of toluene, it lacks the symmetrical ortho-chlorine arrangement required to produce 2,6-dichlorobenzonitrile (dichlobenil), an agrochemical whose mechanism of action relies strictly on the 2,6-disubstitution pattern to inhibit cellulose synthesis [2]. Furthermore, the extreme steric hindrance in 2,6-DCT significantly restricts rotation and alters the kinetics of benzylic oxidation and chlorination, meaning that process parameters optimized for 2,4-DCT or unhindered toluene derivatives will fail to yield the desired symmetrical benzaldehydes or benzoyl chlorides [3].

Precursor Synthesis Selectivity: Indirect Route vs. Direct Chlorination

Because direct chlorination of toluene overwhelmingly favors the 2,4- and 2,5-isomers, commercial-grade 2,6-dichlorotoluene must be procured from specialized indirect synthesis routes. Research demonstrates that the desulfonation of 3,5-dichloro-4-methylbenzenesulfonic acid in sulfuric acid at 220 °C achieves a 97% selectivity for 2,6-dichlorotoluene, with only 1.1% monochlorotoluene byproduct [1]. In contrast, direct chlorination of toluene yields negligible amounts of the 2,6-isomer, making it impossible to source as a bulk commodity byproduct [2].

Evidence DimensionSynthesis Selectivity for 2,6-Isomer
Target Compound Data97% selectivity (via desulfonation route)
Comparator Or BaselineNegligible yield (via direct toluene chlorination)
Quantified Difference>95% improvement in isomer-specific yield
ConditionsDesulfonation of 3,5-dichloro-4-methylbenzenesulfonic acid at 220 °C vs. standard direct electrophilic chlorination

Justifies the specific procurement of 2,6-DCT from dedicated synthesis pipelines, as it cannot be substituted by or extracted from standard bulk chlorotoluene streams.

Catalytic Ammoxidation Efficiency for Agrochemical Production

2,6-Dichlorotoluene is the benchmark precursor for the herbicide dichlobenil. Under optimized vapor-phase ammoxidation conditions using a V2O5/γ-Al2O3 catalyst at 425 °C, 2,6-DCT achieves a 96% conversion rate and a 79% isolated yield of 2,6-dichlorobenzonitrile[1]. When compared to non-catalytic or unoptimized baselines which suffer from severe tar formation and low conversion, this catalytic pathway demonstrates the compound's high suitability for scaled industrial gas-phase reactions [2].

Evidence DimensionYield of 2,6-Dichlorobenzonitrile
Target Compound Data79% yield (96% conversion)
Comparator Or BaselineUnoptimized baseline (low yield, high tar formation)
Quantified DifferenceHigh-efficiency conversion to target nitrile
ConditionsVapor-phase ammoxidation over V2O5/γ-Al2O3 catalyst at 425 °C, Air:2,6-DCT ratio 22:1

Validates the compound's processability in continuous vapor-phase ammoxidation reactors, critical for large-scale agrochemical manufacturing.

Steric Resistance in Side-Chain Hydrolysis

The symmetrical 2,6-dichloro arrangement imparts extreme steric shielding to the benzylic carbon, drastically altering downstream processing conditions. When 2,6-dichlorotoluene is side-chain chlorinated to 2,6-dichlorobenzal chloride, the resulting intermediate is completely resistant to standard hydrolysis; it is not hydrolyzed by water, iron, or alkali even at 150 °C [1]. Consequently, conversion to 2,6-dichlorobenzaldehyde requires concentrated sulfuric acid [1]. This is in stark contrast to unsubstituted benzal chloride, which is readily hydrolyzed by mild aqueous alkali.

Evidence DimensionHydrolysis Conditions
Target Compound DataRequires concentrated sulfuric acid (inert to aqueous alkali at 150 °C)
Comparator Or BaselineUnsubstituted benzal chloride (readily hydrolyzed by aqueous alkali)
Quantified DifferenceComplete resistance to standard alkaline hydrolysis
ConditionsHydrolysis of the benzal chloride intermediate to the corresponding benzaldehyde

Alerts process chemists that downstream transformations of 2,6-DCT require specialized, harsh acidic workflows due to its unique steric profile.

Continuous Microchannel Oxidation Compatibility

To bypass the harsh conditions of side-chain chlorination and hydrolysis, 2,6-DCT can be processed via modern continuous flow oxidation. Utilizing a microchannel reactor with a Co/Mo/Br catalyst system and hydrogen peroxide at 90 °C, 2,6-DCT achieves a 50.8% conversion rate and a 28.0% yield of 2,6-dichlorobenzaldehyde within a 900-second residence time [1]. This demonstrates significant processability improvements over traditional batch oxidation methods, which often suffer from poor thermal control and over-oxidation to the corresponding benzoic acid.

Evidence DimensionReaction Residence Time & Yield
Target Compound Data28.0% yield of aldehyde in 900 seconds
Comparator Or BaselineTraditional batch oxidation (prolonged times, high over-oxidation)
Quantified DifferenceRapid continuous conversion with controlled selectivity
ConditionsMicrochannel reactor, 90 °C, H2O2 oxidant, Co/Mo/Br catalyst

Proves that 2,6-DCT is compatible with advanced continuous-flow manufacturing, enabling safer and more efficient production of pharmaceutical intermediates.

Agrochemical Active Ingredient Manufacturing

2,6-DCT is the definitive starting material for the synthesis of dichlobenil (2,6-dichlorobenzonitrile) via catalytic ammoxidation. The symmetrical 2,6-substitution is non-negotiable, as it is biologically required for the herbicide's mechanism of inhibiting cellulose synthesis in target weeds [1].

Sterically Hindered Pharmaceutical Intermediates

Serves as the primary precursor for 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoyl chloride. These intermediates are critical for synthesizing APIs where restricted molecular rotation (atropisomerism) or specific spatial geometries are required for target receptor binding [2].

Continuous Flow Process Development

Due to the challenges associated with its steric hindrance in traditional batch reactions, 2,6-DCT is an ideal candidate for continuous microchannel oxidation workflows, allowing manufacturers to safely and efficiently scale up the production of high-value symmetrical benzaldehydes [3].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

4.3

Boiling Point

198.0 °C
198 °C @ 760 mm Hg
198 °C

Flash Point

82 °C

Density

1268.6 kg/cu m @ 20 °C
1.28 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

3.99 (LogP)
Log Kow = 4.29
4.29

Melting Point

25.8 °C
2.8 °C

UNII

RVM09757WW

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 103 of 104 companies with hazard statement code(s):;
H302 (39.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (36.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (30.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (32.04%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 34

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

118-69-4

Wikipedia

2,6-dichlorotoluene

Methods of Manufacturing

REACTION OF SODIUM NITRATE AND HYDROCHLORIC ACID WITH 2-AMINO-6-CHLOROTOLUENE FOLLOWED BY REACTION WITH CUPROUS CHLORIDE
2,6-Dichlorotoluene is obtained from the Sandmeyer reaction on 2-amino-6-chlorotoluene, ring chlorination and desulfonylation of p-toluene sulfonyl chloride, and from the chlorination and dealkylation of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene.
...by chlorination of p-toluenesulfonyl chloride in the presence of antimonous chloride, followed by desulfonation. Alternatively it can be made by chlorination of 4-t-butyltoluene or 3,5-di-t-butyltoluene with subsequent dealkylation, or by means of a Sandmeyer reaction on 2-amino-6-chlorotoluene.
o-Chlorotoluene (ring chlorination; coproduced with 2,4-dichlorotoluene)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 1,3-dichloro-2-methyl-: ACTIVE
/2,6-DICHLOROTOLUENE USED IN SYNTHESIS OF HERBICIDE DICHLOBENIL/ ... METHOD OF SYNTHESIS INVOLVED JOINT OXIDATION OF 2,6-DICHLOROTOLUENE & AMMONIA WITH VANADIUM PENTOXIDE CATALYST @ 360 °C.

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/

Dates

Last modified: 08-15-2023

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